molecular formula C3H2Cl3N3S B1297699 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine CAS No. 7523-57-1

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1297699
CAS No.: 7523-57-1
M. Wt: 218.5 g/mol
InChI Key: QYNMMVVOSGGXPZ-UHFFFAOYSA-N
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Description

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical compound characterized by the presence of a trichloromethyl group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of trichloromethyl-substituted intermediates with thiadiazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in electrophilic reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The high electronegativity of the trichloromethyl group enhances the compound’s ability to participate in electrophilic reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNMMVVOSGGXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345235
Record name 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7523-57-1
Record name 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

11.8 parts (0.06 mol) of N-chloro-trichloroacetamidine are dissolved in 35 parts by volume of 50% strength methanol. A solution of 6.5 parts (0.066 mol) of potassium thiocyanate is added dropwise to the above solution at 0 to 5° C. After standing for one hour at 0° to 5° C, a precipitate forms, which is filtered off after 4 hours and is recrystallised from aqueous alcohol with addition of active charcoal. 8.4 parts of 3-trichloromethyl-5-amino-1,2,4-thiadiazole are isolated. Melting point 192° to 194° C (with decomposition).
Name
N-chloro-trichloroacetamidine
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
potassium thiocyanate
Quantity
0.066 mol
Type
reactant
Reaction Step Two

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